molecular formula C10H9NO3S B13756506 7-(methylsulfonyl)isoquinolin-1(2H)-one CAS No. 1184920-05-5

7-(methylsulfonyl)isoquinolin-1(2H)-one

Cat. No.: B13756506
CAS No.: 1184920-05-5
M. Wt: 223.25 g/mol
InChI Key: SGXYOKDPQOBLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylsulfonyl)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For instance, vinyl acetate can be used as an acetylene equivalent in these reactions . Another method includes the Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .

Industrial Production Methods

Industrial production methods for isoquinolin-1(2H)-ones often involve large-scale electrochemical protocols. These methods are environmentally friendly, featuring metal-, external oxidant-, and additive-free conditions .

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfonyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include rhodium catalysts, platinum catalysts, and AgSbF6. Conditions often involve room temperature reactions or specific catalytic systems .

Major Products Formed

The major products formed from these reactions include various substituted isoquinolin-1(2H)-ones and their derivatives .

Mechanism of Action

The mechanism of action of 7-(methylsulfonyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it can participate in C-H amination reactions, forming C-N bonds under metal-free conditions . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Properties

CAS No.

1184920-05-5

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

7-methylsulfonyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)8-3-2-7-4-5-11-10(12)9(7)6-8/h2-6H,1H3,(H,11,12)

InChI Key

SGXYOKDPQOBLBS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.